molecular formula C4HBrF2N2 B13101954 2-Bromo-4,5-difluoropyrimidine

2-Bromo-4,5-difluoropyrimidine

Cat. No.: B13101954
M. Wt: 194.96 g/mol
InChI Key: LDUJBKUDEUWUJB-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluoropyrimidine: is a chemical compound with the molecular formula C₄HBrF₂N₂. It belongs to the class of pyrimidine derivatives and contains bromine and fluorine atoms. The compound’s systematic name is 5-Bromo-2,4-difluoropyrimidine. Its chemical structure consists of a pyrimidine ring with bromine and two fluorine substituents. The melting point of this compound is around 74-80°C .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-4,5-difluoropyrimidine. One common method involves the bromination of 2,4-difluoropyrimidine using a brominating agent. The reaction proceeds as follows:

2,4-difluoropyrimidine+Br2This compound\text{2,4-difluoropyrimidine} + \text{Br}_2 \rightarrow \text{this compound} 2,4-difluoropyrimidine+Br2​→this compound

Industrial Production:: While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for large-scale production. These processes involve efficient bromination and purification steps.

Chemical Reactions Analysis

Reactivity:: 2-Bromo-4,5-difluoropyrimidine can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: Reduction of the pyrimidine ring may occur under appropriate conditions.

    Other Transformations: Depending on the reaction conditions, it may undergo other transformations.

Common Reagents and Conditions::

    Brominating Agents: Br₂ or NBS (N-bromosuccinimide)

    Reduction Conditions: Catalytic hydrogenation or metal hydrides (e.g., LiAlH₄)

    Other Reagents: Various nucleophiles and bases

Major Products:: The major products formed during these reactions include different derivatives of this compound, such as substituted pyrimidines or reduced forms.

Scientific Research Applications

2-Bromo-4,5-difluoropyrimidine finds applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The exact mechanism by which 2-Bromo-4,5-difluoropyrimidine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.

Properties

Molecular Formula

C4HBrF2N2

Molecular Weight

194.96 g/mol

IUPAC Name

2-bromo-4,5-difluoropyrimidine

InChI

InChI=1S/C4HBrF2N2/c5-4-8-1-2(6)3(7)9-4/h1H

InChI Key

LDUJBKUDEUWUJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)F)F

Origin of Product

United States

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